molecular formula C11H15NO2 B13553285 Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide

Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide

Cat. No.: B13553285
M. Wt: 193.24 g/mol
InChI Key: YVYFVLHVBOQEHH-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-n-{[(1r,2s,5s)-6-oxabicyclo[321]oct-3-en-2-yl]methyl}prop-2-enamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the prop-2-enamide group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.

    Functional Group Transformations: Introduction of the prop-2-enamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups that can undergo similar chemical reactions. Examples include:

Uniqueness

Rac-n-{[(1r,2s,5s)-6-oxabicyclo[321]oct-3-en-2-yl]methyl}prop-2-enamide is unique due to its specific combination of a bicyclic core and a prop-2-enamide group

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide

InChI

InChI=1S/C11H15NO2/c1-2-11(13)12-6-8-3-4-10-5-9(8)7-14-10/h2-4,8-10H,1,5-7H2,(H,12,13)/t8-,9+,10-/m0/s1

InChI Key

YVYFVLHVBOQEHH-AEJSXWLSSA-N

Isomeric SMILES

C=CC(=O)NC[C@@H]1C=C[C@H]2C[C@@H]1CO2

Canonical SMILES

C=CC(=O)NCC1C=CC2CC1CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.